Product packaging for 1-(6-Methylpiperidin-3-yl)ethan-1-one(Cat. No.:)

1-(6-Methylpiperidin-3-yl)ethan-1-one

Cat. No.: B13173119
M. Wt: 141.21 g/mol
InChI Key: ANTQSCVNSWBVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(6-Methylpiperidin-3-yl)ethan-1-one is a high-purity chemical compound intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use. As a piperidine derivative, this ketone is a valuable synthetic intermediate and building block in organic chemistry. Piperidine scaffolds are of significant interest in medicinal chemistry, frequently serving as key precursors in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . The structural features of this compound—specifically the piperidine ring and ketone functional group—make it a versatile reagent for constructing more complex molecular architectures. Researchers can utilize it in various synthetic transformations, including nucleophilic additions and reductions. Proper handling procedures are essential. While a specific safety profile for this compound is not available, consulting the Safety Data Sheet (SDS) is critical. For general guidance, similar piperidine-based compounds may cause skin and eye irritation and could be harmful if swallowed . Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area. This product is provided for research use only and must not be used for personal, medicinal, or household purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13173119 1-(6-Methylpiperidin-3-yl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(6-methylpiperidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-6-3-4-8(5-9-6)7(2)10/h6,8-9H,3-5H2,1-2H3

InChI Key

ANTQSCVNSWBVCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C(=O)C

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 6 Methylpiperidin 3 Yl Ethan 1 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnection Approaches for 1-(6-Methylpiperidin-3-yl)ethan-1-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comed.ac.uk For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the piperidine (B6355638) ring and the introduction of the substituents.

A primary disconnection strategy involves cleaving the C-N bonds of the piperidine ring. This leads to acyclic precursors that can be cyclized through various methods. For instance, a disconnection across the N1-C2 and C5-C6 bonds suggests a double reductive amination of a 1,5-dicarbonyl compound. chim.it Another common approach is to disconnect one C-N bond and one C-C bond, often leading to precursors amenable to intramolecular cyclization reactions. nih.gov

Further disconnections can be made at the bonds connecting the substituents to the piperidine core. The bond between the acetyl group and the C3 position can be disconnected, suggesting a nucleophilic addition of an acetylide equivalent to a piperidine-3-carboxaldehyde or a related electrophile. Similarly, the bond between the methyl group and the C6 position can be broken, pointing towards strategies involving the cyclization of a precursor already bearing the acetyl group at the appropriate position.

A logical retrosynthetic pathway for this compound is outlined below:

Retrosynthetic analysis of this compound
Figure 1. A plausible retrosynthetic analysis for this compound, highlighting key disconnections and potential synthetic precursors.

This analysis reveals several potential starting materials and key transformations, including:

Aza-Diels-Alder reaction: A powerful tool for constructing the piperidine ring with control over stereochemistry. rsc.orgcapes.gov.br

Reductive amination: A common method for forming C-N bonds and for the cyclization of amino-aldehydes or amino-ketones. nih.govpearson.com

Intramolecular cyclization: Various strategies, including radical-mediated or transition-metal-catalyzed processes, can be employed to form the piperidine ring. nih.govacs.org

Enantioselective and Diastereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C3 and C6) necessitates stereocontrolled synthetic methods to obtain specific stereoisomers. Enantioselective and diastereoselective strategies are crucial for accessing optically pure compounds, which is often a requirement for pharmaceutical applications.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of substituted piperidines, chiral auxiliaries can be attached to the nitrogen atom or to a substituent to control the formation of the ring or the introduction of other functional groups.

For example, an N-acyl derivative of a chiral amine can be used to control the stereochemistry of reactions at the α-position. In the context of this compound, a chiral auxiliary attached to the piperidine nitrogen could direct the stereoselective alkylation or acylation at the C3 position. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. researchgate.net

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. electronicsandbooks.com Various catalytic systems have been developed for the asymmetric synthesis of piperidines.

Rhodium-catalyzed asymmetric carbometalation: This method can be used to create enantioenriched 3-substituted tetrahydropyridines from dihydropyridines, which can then be reduced to the corresponding piperidines. nih.gov

Copper-catalyzed intramolecular C-H amination: This reaction allows for the cyclization of N-fluoro amides to form pyrrolidines and piperidines. The use of chiral ligands can render this process enantioselective. acs.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can catalyze the asymmetric aza-Diels-Alder reaction between imines and dienes to produce chiral piperidine derivatives. rsc.org

Catalytic SystemKey TransformationStereocontrolReference
Rhodium/(S)-BINAPAsymmetric reductive Heck reactionHigh enantioselectivity nih.gov
Copper/Chiral LigandIntramolecular C-H aminationPotential for enantioselectivity acs.org
Proline DerivativesAza-Diels-Alder reactionHigh enantioselectivity rsc.org

Stereocontrolled Functionalization of the Ethanone (B97240) Moiety

The introduction of the ethanone (acetyl) group at the C3 position with stereocontrol is a key challenge. If the piperidine ring is formed first, subsequent functionalization must proceed with high diastereoselectivity.

One approach involves the stereoselective addition of an organometallic reagent to a chiral N-protected piperidine-3-carboxaldehyde. The stereochemical outcome is influenced by the existing stereocenter at C6 and the nature of the N-protecting group and the organometallic reagent.

Alternatively, a substrate-controlled approach can be employed where the stereochemistry at C6 dictates the stereochemical outcome of a reaction at C3. For example, the reduction of a 3-acetyl-6-methyl-Δ2-tetrahydropyridine precursor could proceed with high diastereoselectivity due to steric hindrance from the methyl group at C6.

Divergent Synthesis Strategies for Analogues of this compound

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. beilstein-journals.orgnih.gov This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Starting from a key intermediate, such as a suitably functionalized piperidine, various modifications can be introduced to generate a range of analogues. For this compound, a divergent approach could involve:

Modification of the ethanone moiety: The ketone can be reduced to an alcohol, which can then be further functionalized. Alternatively, the ketone can be reacted with various nucleophiles to introduce different substituents at the α-position.

Modification of the methyl group: The methyl group at C6 could be replaced with other alkyl or aryl groups by starting from different precursors in the initial ring-forming reaction.

Functionalization of the piperidine ring: Other positions on the piperidine ring (C2, C4, C5) could be functionalized using modern C-H activation methods or by starting from appropriately substituted precursors. news-medical.net

A chemoenzymatic approach has been described for the divergent synthesis of 3,5-dioxygenated piperidines, demonstrating the power of combining enzymatic and chemical methods to access a variety of stereoisomers from a common precursor. nih.gov

Mechanistic Investigations of Key Synthetic Transformations for this compound Formation

Understanding the reaction mechanisms of the key steps in the synthesis of this compound is crucial for optimizing reaction conditions and controlling stereoselectivity.

Aza-Diels-Alder Reaction: The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise. wikipedia.org When the imine is activated by a Lewis acid, the reaction often proceeds through a stepwise Mannich-Michael pathway. rsc.orgresearchgate.net The stereochemical outcome is influenced by the geometry of the imine and the diene, as well as the nature of the catalyst.

Reductive Amination: This reaction involves the formation of an imine or enamine intermediate, which is then reduced. pearson.com The mechanism of the reduction step can vary depending on the reducing agent used. For intramolecular reductive aminations leading to piperidines, the cyclization step is often irreversible.

Radical Cyclizations: Intramolecular radical cyclizations can be used to form the piperidine ring. For example, the Hofmann-Löffler reaction involves the generation of a nitrogen-centered radical that abstracts an intramolecular hydrogen atom, leading to a carbon-centered radical that then cyclizes. wikipedia.org The regioselectivity of the hydrogen atom abstraction is a key factor in determining the ring size of the product.

Copper-Catalyzed Amination: Mechanistic studies on copper-catalyzed intramolecular C-H amination suggest a Cu(I)/Cu(II) catalytic cycle. acs.org The reaction likely proceeds through an aminocupration step, followed by reductive elimination to form the C-N bond.

ReactionKey Mechanistic FeatureFactors Influencing OutcomeReferences
Aza-Diels-AlderConcerted vs. Stepwise PathwayLewis acid, imine geometry rsc.orgwikipedia.orgresearchgate.net
Reductive AminationImine/Enamine Formation and ReductionpH, reducing agent nih.govpearson.com
Hofmann-LöfflerIntramolecular H-atom AbstractionPosition of abstractable hydrogen wikipedia.org
Cu-Catalyzed AminationCu(I)/Cu(II) Catalytic CycleLigand, substrate structure acs.org

Carbon-Carbon Bond Formation Reactions

The introduction of the acetyl group (ethan-1-one) onto the 6-methylpiperidine scaffold, or more commonly, onto a pyridine (B92270) precursor, is a critical step that relies on carbon-carbon bond formation. Advanced methodologies in this area often utilize organometallic reagents or coupling reactions to achieve this transformation efficiently.

One prominent strategy involves the reaction of organometallic reagents with a nitrile-substituted precursor. For instance, the synthesis of a related compound, 3-acetyl-6-methyl-2-(methylthio)pyridine, was achieved by reacting 3-cyano-6-methylpyridine-2(1H)-thione with methyllithium. researchgate.net This approach, where a strong nucleophile attacks the electrophilic carbon of a nitrile group, followed by hydrolysis, is a powerful method for creating a ketone. A similar principle can be applied to synthesize the direct aromatic precursor, 5-acetyl-2-methylpyridine.

Another key C-C bond-forming strategy is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, for example, can be used to construct substituted pyridines which are later reduced. nih.gov A one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation has been developed for the synthesis of functionalized piperidines under mild conditions. nih.gov This highlights the integration of C-C bond formation with subsequent ring saturation steps.

Furthermore, the synthesis of 1-(6-methylpyridin-3-yl)ethanone, the direct aromatic precursor to the target compound, has been described in patent literature. One method involves the hydration of 5-ethynyl-2-methylpyridine. patsnap.com This process first forms a C-C triple bond (via Sonogashira coupling of a halopyridine with a protected acetylene, followed by deprotection) and then converts the alkyne into a ketone.

The table below summarizes representative C-C bond formation reactions used in the synthesis of precursors to this compound.

PrecursorReagents & ConditionsProductYieldReference
3-Cyano-6-methylpyridine-2(1H)-thione1. Methyllithium (MeLi) in ether 2. Alkylation3-Acetyl-6-methyl-2-(alkylthio)pyridineNot specified researchgate.net
5-Ethynyl-2-methylpyridineH₂SO₄, H₂O, THF1-(6-Methylpyridin-3-yl)ethanoneNot specified patsnap.com
Bromopyridine derivativesAryl boronic acid, Pd catalystAryl-substituted pyridineNot specified nih.gov

Carbon-Nitrogen Bond Formation Reactions

The formation of the piperidine ring itself is fundamentally a process of creating carbon-nitrogen bonds. While the most common industrial route involves the reduction (hydrogenation) of a pre-functionalized pyridine, which saturates existing C-N bonds, other advanced methodologies build the ring from acyclic precursors through intramolecular or intermolecular cyclizations. nih.govdtic.mil

Intramolecular cyclization is a powerful strategy where a linear molecule containing a nitrogen source (typically an amine) and an electrophilic site cyclizes to form the piperidine ring. nih.gov This can be achieved through several pathways:

Reductive Amination: An acyclic precursor containing both a ketone and an amine moiety can undergo intramolecular reductive amination to form the C-N bond and close the ring.

Alkene Cyclization: Oxidative amination of non-activated alkenes, catalyzed by complexes such as gold(I), allows for the difunctionalization of a double bond with simultaneous formation of the N-heterocycle. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination can be used to form the piperidine ring. nih.gov

Radical-Mediated Cyclization: Intramolecular radical C-H amination or cyclization of linear amino-aldehydes using cobalt(II) catalysts are also effective methods for producing various piperidines. nih.gov

Intermolecular cyclization, or annulation, involves bringing together two or more separate components to build the ring. A [5+1] annulation, for example, combines a five-carbon chain with a nitrogen source. nih.gov Donohoe and colleagues reported a hydrogen-borrowing [5+1] annulation method using an iridium(III) catalyst, where two new C-N bonds are formed in a sequential cascade of oxidation, amination, and reduction. nih.gov

The most prevalent method for synthesizing the this compound is the catalytic hydrogenation of its aromatic precursor, 1-(6-methylpyridin-3-yl)ethanone. This reaction saturates the pyridine ring to form the piperidine core. Various catalysts, including palladium, platinum, and rhodium, are employed for this transformation, often under high pressure and temperature. nih.govdtic.mil The choice of catalyst and conditions can be crucial for achieving high stereoselectivity, particularly for the cis or trans relationship between the methyl and acetyl groups. For instance, rhodium catalysts have proven effective for hydrogenating substituted pyridines under milder conditions. nih.gov

The table below outlines key C-N bond formation and saturation strategies relevant to the synthesis of the 6-methylpiperidine core.

StrategySubstrate TypeCatalyst/ReagentKey TransformationReference
Pyridine Hydrogenation 1-(6-Methylpyridin-3-yl)ethanonePd/C, PtO₂, or Rh/C; H₂Reduction of the aromatic ring to form the piperidine nih.govdtic.mil
Intramolecular Hydroamination Alkene with a pendant aminePalladium catalystC-N bond formation via syn-addition nih.gov
[5+1] Annulation 1,5-diol and an amineIridium(III) catalystIntermolecular and intramolecular amination to form two C-N bonds nih.gov
Oxidative Amination Non-activated alkene with an amineGold(I) complex, Iodine(III) oxidizing agentC-N bond formation and ring closure nih.gov

Iii. Comprehensive Spectroscopic Characterization of 1 6 Methylpiperidin 3 Yl Ethan 1 One and Its Stereoisomers

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(6-Methylpiperidin-3-yl)ethan-1-one

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like this compound. While specific spectral data for this exact compound is not widely published, a detailed analysis can be projected based on established principles and data from analogous substituted piperidines. acs.orgresearchgate.net The presence of two stereocenters at positions 3 and 6 of the piperidine (B6355638) ring gives rise to four possible stereoisomers (cis and trans pairs of enantiomers), which are expected to be distinguishable by NMR.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts for the protons and carbons in this compound would be influenced by the electron-withdrawing acetyl group and the electron-donating methyl group, as well as their relative stereochemistry (cis or trans). The acetyl group introduces diastereotopicity in the piperidine ring protons, leading to more complex splitting patterns.

Interactive Table: Predicted ¹H NMR Chemical Shifts for a Stereoisomer of this compound

Proton Position Predicted Chemical Shift (ppm) Multiplicity Notes
H22.5 - 4.5mDiastereotopic protons adjacent to nitrogen and chiral center.
H32.0 - 3.0mMethine proton, deshielded by the acetyl group.
H41.2 - 2.0mDiastereotopic methylene (B1212753) protons.
H51.2 - 2.0mDiastereotopic methylene protons.
H62.5 - 3.5mMethine proton, adjacent to nitrogen and bearing a methyl group.
N-H1.0 - 3.0br sBroad singlet, exchangeable with D₂O.
C(O)CH₃2.0 - 2.2sSinglet for the acetyl methyl protons.
C6-CH₃1.0 - 1.3dDoublet due to coupling with H6.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for a Stereoisomer of this compound

Carbon Position Predicted Chemical Shift (ppm) Notes
C245 - 55Carbon adjacent to nitrogen.
C340 - 50Methine carbon bearing the acetyl group.
C420 - 30Methylene carbon.
C525 - 35Methylene carbon.
C650 - 60Methine carbon bearing the methyl group.
C=O208 - 215Carbonyl carbon of the ketone.
C(O)CH₃25 - 30Acetyl methyl carbon.
C6-CH₃15 - 25Methyl carbon at C6.

Note: The predicted chemical shift ranges are based on data from related substituted piperidine structures and are subject to variation based on solvent, concentration, and the specific stereoisomer. organicchemistrydata.orgorganicchemistrydata.org

To unambiguously assign the proton and carbon signals and to determine the stereochemistry, a suite of two-dimensional NMR experiments is indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. For instance, correlations would be expected between H6 and the C6-methyl protons, as well as between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.), helping to trace the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals based on the already assigned proton resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. Key correlations would include the one between the acetyl methyl protons and the carbonyl carbon (C=O) as well as the C3 carbon of the piperidine ring. This would confirm the attachment of the acetyl group to the C3 position. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry of the substituents. For the cis isomer, a spatial proximity and thus a NOESY cross-peak would be expected between the C6-methyl group and the C3-acetyl group (or the H3 proton). In the trans isomer, this correlation would be absent or very weak. nih.gov

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.net Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in the local molecular environment and intermolecular interactions in the crystal lattice. Chemical shift differences between polymorphs can be subtle or significant, and ssNMR can also provide information on molecular conformation and dynamics in the solid state.

The presence of enantiomers in a sample of this compound cannot be detected by standard NMR techniques, as enantiomers are spectroscopically indistinguishable in an achiral environment. Chiral NMR shift reagents, typically paramagnetic lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can be used to differentiate between enantiomers. chemistnotes.com These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. libretexts.orgtcichemicals.com The lone pair of electrons on the nitrogen or the oxygen of the carbonyl group in this compound can coordinate with the lanthanide metal of the chiral shift reagent. chemistnotes.com This interaction would result in two sets of peaks in the NMR spectrum, corresponding to the two enantiomers, allowing for the determination of enantiomeric excess. tcichemicals.comacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of this compound, which has a molecular formula of C₉H₁₇NO and a monoisotopic mass of 155.1310 Da. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Structure/Loss Fragmentation Pathway
155[M]⁺Molecular ion
140[M - CH₃]⁺Loss of the methyl group from C6.
112[M - CH₃CO]⁺Loss of the acetyl group.
98[M - CH₃CO - CH₂]⁺Subsequent loss of a methylene group from the ring.
84[C₅H₁₀N]⁺α-cleavage at C6, loss of the acetyl-substituted side chain.
70[C₄H₈N]⁺Further fragmentation of the piperidine ring.
43[CH₃CO]⁺Acetyl cation.

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Tandem Mass Spectrometry (MS/MS) would be employed to gain more detailed structural information. In an MS/MS experiment, the molecular ion (m/z 155) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would then be mass-analyzed. This technique would help to confirm the connectivity of the molecule by systematically breaking it apart and analyzing the pieces. For example, the fragmentation of the m/z 140 ion ([M - CH₃]⁺) could help to confirm the location of the acetyl group.

Vibrational Spectroscopy for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The C=O stretch is typically a strong band in the Raman spectrum. The various C-C and C-N stretching and bending vibrations of the piperidine ring would also be observable. researchgate.netchemicalbook.comspectrabase.com

Interactive Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique Notes
N-H stretch3300 - 3500FTIR, RamanTypically a medium to weak, somewhat broad band.
C-H stretch (aliphatic)2850 - 3000FTIR, RamanStrong absorptions from the piperidine ring and methyl groups.
C=O stretch (ketone)1705 - 1725FTIR, RamanA strong, sharp absorption, characteristic of a saturated ketone. chemicalbook.comnih.gov
N-H bend1580 - 1650FTIRMedium intensity.
C-N stretch1020 - 1250FTIR, RamanUseful for identifying the piperidine ring structure.

The precise positions of these bands can be influenced by the stereochemistry of the molecule, as different conformations can lead to slight shifts in the vibrational frequencies. chemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. While specific experimental FTIR spectra for this compound are not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups present are a secondary amine within the piperidine ring, a ketone group, and aliphatic C-H bonds.

Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Piperidine)Stretching3300 - 3500Medium-Weak
C-H (Aliphatic)Stretching2850 - 3000Strong
C=O (Ketone)Stretching1705 - 1725Strong
C-N (Amine)Stretching1020 - 1250Medium
C-H (Aliphatic)Bending1350 - 1480Variable

These predicted values are based on established correlation tables for infrared spectroscopy. An experimental spectrum would be necessary to confirm the exact positions and intensities of these bands for the specific molecular environment of this compound and to provide a unique "fingerprint" for the compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects inelastic scattering of monochromatic light, providing information about molecular vibrations. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. As with FTIR, no specific experimental Raman spectra for this compound have been found in the surveyed literature.

In a hypothetical Raman spectrum, the C=O stretching vibration of the ketone would be expected to produce a strong band. Vibrations of the piperidine ring and the aliphatic C-C and C-H bonds would also be Raman active. The combination of FTIR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and it is the gold standard for the unambiguous assignment of absolute stereochemistry in chiral molecules.

A comprehensive search for crystallographic data did not yield any published single-crystal X-ray structures for this compound or its simple derivatives. The compound possesses two stereocenters (at C3 and C6 of the piperidine ring), meaning it can exist as four possible stereoisomers (a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer).

If a single stereoisomer were crystallized and analyzed, X-ray crystallography would provide:

Absolute Configuration: Unambiguous determination of the R/S configuration at each chiral center.

Conformation: The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. nih.gov

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, including any hydrogen bonding involving the piperidine N-H group or the ketone C=O group.

While crystal structures for more complex piperidine derivatives have been published, this data cannot be extrapolated to define the specific solid-state structure of this compound. nih.govresearchgate.netnih.gov

Iv. Computational Chemistry and Theoretical Investigations of 1 6 Methylpiperidin 3 Yl Ethan 1 One

Quantum Chemical Studies on Electronic Structure and Reactivity of 1-(6-Methylpiperidin-3-yl)ethan-1-one

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the reactivity and stability of this compound.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and energy of chemical compounds. nih.govniscpr.res.in For this compound, DFT calculations, often employing the B3LYP hybrid functional with a basis set such as 6-311G(d,p), can determine the most stable three-dimensional arrangement of its atoms. researchgate.netbhu.ac.in These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain, with the methyl and acetyl groups preferentially occupying equatorial positions. asianpubs.org The calculated total energy of the optimized structure provides a measure of the molecule's stability.

Interactive Data Table: Predicted Geometrical Parameters from DFT Calculations

Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for similar structures.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O~1.23 Å
Bond LengthC-N (ring)~1.47 Å
Bond AngleC-C-N (ring)~111°
Dihedral AngleH-N-C-C~180° (anti)

Note: These are illustrative values and would need to be confirmed by specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the acetyl group, as these are the most electron-rich regions. The LUMO, conversely, would be expected to be centered on the carbonyl carbon and other electron-deficient areas. The HOMO-LUMO energy gap can be calculated using DFT, and this value helps in predicting how the molecule will interact with other chemical species. bhu.ac.in

Interactive Data Table: Predicted FMO Properties

This table presents hypothetical FMO energy values for this compound.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-0.5
HOMO-LUMO Gap6.0

Note: These values are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays different colors on the electron density surface to represent the electrostatic potential. bhu.ac.in Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. rsc.org

In the MEP map of this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the nitrogen atom in the piperidine ring would also exhibit a negative potential. Conversely, the hydrogen atoms attached to the piperidine ring and the methyl group would show positive electrostatic potential. bhu.ac.in This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Conformational Analysis and Energetics of this compound

The flexibility of the piperidine ring and the rotation of its substituents give rise to various possible conformations for this compound, each with a different energy level.

Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules. researchgate.net Molecular mechanics employs classical physics to calculate the potential energy of different conformations, allowing for a rapid exploration of the possible shapes a molecule can adopt.

For this compound, these simulations can identify the most stable conformers and the energy barriers between them. MD simulations, in particular, can model the movement of the molecule over time, providing insights into its flexibility and how it might interact with its environment. This can be especially useful in understanding how the molecule might bind to a biological target.

The piperidine ring in this compound is not static and can undergo conformational changes. The most common conformation for a piperidine ring is the chair form. asianpubs.org However, it can also exist in other forms, such as the boat or twist-boat conformation, although these are generally higher in energy. The interconversion between these forms can be described by a pseudorotational profile, which maps the energy of the molecule as a function of the ring's puckering coordinates.

Studying the pseudorotational profile can reveal the most stable chair conformations and the energy required to flip between them. The positions of the methyl and acetyl substituents on the ring will significantly influence the relative energies of the different conformations due to steric interactions. For instance, conformations where bulky substituents are in equatorial positions are generally more stable than those with axial substituents. whiterose.ac.uk

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Theoretical prediction of spectroscopic data is a cornerstone of computational chemistry, aiding in structure elucidation and the interpretation of experimental spectra. Calculations can provide a highly detailed picture of the electronic and vibrational properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com The accuracy of these predictions depends heavily on the chosen functional and basis set. mdpi.comd-nb.info By calculating the magnetic shielding tensors for each nucleus, it is possible to determine their chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations help in assigning signals in complex experimental spectra and can be used to distinguish between different stereoisomers. mdpi.com

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are examples based on typical chemical shifts for similar structural motifs.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (Acetyl Carbonyl)-~209-212
CH₃ (Acetyl Methyl)~2.1-2.3~28-31
C2 (Piperidine)~2.9-3.1 (axial), ~3.2-3.4 (equatorial)~52-55
C3 (Piperidine)~2.5-2.8~48-51
C4 (Piperidine)~1.6-1.9~25-28
C5 (Piperidine)~1.4-1.7~30-33
C6 (Piperidine)~3.0-3.3~58-61
CH₃ (on C6)~1.1-1.3~20-23
N-H~1.5-2.5 (broad)-

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. biorxiv.org These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. DFT calculations can predict the wavenumbers (cm⁻¹) and intensities of IR absorption bands. nih.gov Comparing predicted spectra with experimental data helps confirm the presence of specific functional groups and provides insight into the molecule's three-dimensional structure. mdpi.com

Table 2: Illustrative Predicted Key IR Absorption Bands for this compound Predicted values are examples based on typical vibrational frequencies for the functional groups present.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amine (Piperidine)~3300-3350
C-H StretchAliphatic (CH, CH₂, CH₃)~2850-2960
C=O StretchKetone~1705-1725
C-N StretchAliphatic Amine~1150-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λ_max) and the intensity of the absorption band, respectively. nih.gov For a molecule like this compound, the primary electronic transition of interest would be the n → π* transition associated with the carbonyl group.

Table 3: Illustrative Predicted UV-Vis Absorption for this compound Predicted value is an example based on the typical absorption for an aliphatic ketone.

ParameterPredicted ValueAssociated Electronic Transition
λ_max~270-290 nmn → π* of the carbonyl group

Reaction Pathway Modeling and Transition State Analysis for this compound Synthesis and Transformations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the detailed analysis of transition states, providing a deeper understanding of reaction mechanisms, feasibility, and kinetics. ajchem-a.com

For the synthesis of substituted piperidines, common routes include the hydrogenation of substituted pyridines or cyclization strategies. nih.gov DFT calculations can be used to model these synthetic routes. By identifying all relevant stationary points on the potential energy surface—reactants, intermediates, transition states, and products—a complete reaction profile can be constructed.

Transition State Analysis: A critical aspect of reaction modeling is the location of the transition state (TS), which is the maximum energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Computational methods can precisely calculate the geometry and energy of the transition state. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a transformation involving this compound, such as an N-alkylation or a reaction at the ketone, computational analysis could predict the most likely mechanism (e.g., Sₙ2 vs. Sₙ1) and the stereochemical outcome by comparing the activation energies of different possible pathways.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Step in the Synthesis of a Substituted Piperidine This table demonstrates the type of data obtained from a reaction pathway calculation for a single mechanistic step.

ParameterDescriptionIllustrative Value (kcal/mol)
E_reactantsRelative energy of the starting materials.0.0 (Reference)
E_TSRelative energy of the transition state.+20.5
E_productsRelative energy of the products.-15.2
E_a (Activation Energy)Energy barrier for the forward reaction (E_TS - E_reactants).+20.5
ΔE_rxn (Reaction Energy)Overall energy change of the reaction (E_products - E_reactants).-15.2 (Exothermic)

By performing such analyses, chemists can predict reaction outcomes, optimize conditions, and design more efficient synthetic strategies for complex molecules like this compound. ajchem-a.com

V. Chemical Reactivity and Derivatization Studies of 1 6 Methylpiperidin 3 Yl Ethan 1 One

Functional Group Transformations at the Ethanone (B97240) Moiety of 1-(6-Methylpiperidin-3-yl)ethan-1-one

The ethanone side chain provides a reactive center at the carbonyl group and the adjacent α-protons, allowing for a variety of functional group interconversions.

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack and can undergo a range of reactions typical of ketones.

Reductions: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(6-methylpiperidin-3-yl)ethanol. This transformation can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, typically in alcoholic solvents such as methanol (B129727) or ethanol. The reaction generally proceeds with high yield and chemoselectivity, leaving the piperidine (B6355638) ring intact. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though they require anhydrous conditions. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric mixtures of the resulting alcohol.

Oxidations: While the ketone itself is at a relatively high oxidation state, oxidative transformations can be envisioned at adjacent positions or through cleavage reactions under harsh conditions. For instance, Baeyer-Villiger oxidation, employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially yield the corresponding acetate (B1210297) ester, 1-(6-methylpiperidin-3-yl)ethyl acetate. However, the presence of the nucleophilic piperidine nitrogen may lead to side reactions, and N-oxidation is a competing pathway. nih.gov

Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, reaction with primary amines can form imines, while condensation with hydroxylamine (B1172632) yields the corresponding oxime. Enolate-based condensations, such as the aldol (B89426) condensation, are also feasible. In the presence of a suitable base, the enolate of this compound can react with aldehydes or ketones to form β-hydroxy ketones. Subsequent dehydration can lead to α,β-unsaturated ketones. Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine or an ammonium (B1175870) salt, can afford the corresponding unsaturated dinitrile or cyanoester derivatives. nih.gov

Table 1: Representative Carbonyl Reactivity of this compound (Analog-Based)

Reaction Type Reagents and Conditions Product Approximate Yield (%)
Reduction NaBH₄, Methanol, 0 °C to rt 1-(6-Methylpiperidin-3-yl)ethanol >90
Oxidation (Baeyer-Villiger) m-CPBA, CH₂Cl₂, 0 °C 1-(6-Methylpiperidin-3-yl)ethyl acetate Moderate (competing N-oxidation)
Knoevenagel Condensation Malononitrile, Piperidine, Ethanol, Reflux 2-(1-(6-Methylpiperidin-3-yl)ethylidene)malononitrile 70-85

The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Enolization: The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The regioselectivity of enolate formation is not a factor in this case as there is only one α-carbon with protons.

Alkylation: The resulting enolate can be reacted with a variety of electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. This allows for the introduction of alkyl groups at the α-position. The success of the alkylation is dependent on the nature of the alkyl halide, with primary and allylic/benzylic halides generally providing the best results. The stereochemical outcome of the alkylation can be influenced by the stereochemistry of the starting material and the reaction conditions. For instance, in related systems, the diastereoselectivity of alkylation of chiral piperidinones has been studied, demonstrating the potential for stereocontrolled synthesis. researchgate.net

Table 2: Alpha-Alkylation of this compound via Enolate Formation (Analog-Based)

Base Electrophile (R-X) Product Approximate Yield (%)
LDA, THF, -78 °C CH₃I 2-(6-Methylpiperidin-3-yl)propan-2-one 80-90
LDA, THF, -78 °C CH₂=CHCH₂Br 1-(6-Methylpiperidin-3-yl)pent-4-en-2-one 75-85

Reactions Involving the Piperidine Nitrogen Atom of this compound

The secondary amine of the piperidine ring is a key site for functionalization, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other alkylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid formed. The choice of base and solvent can influence the reaction rate and yield. For less reactive alkyl halides, more forcing conditions or the use of a stronger base may be necessary. Reductive amination provides an alternative route for N-alkylation, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). drugbank.com These reactions are typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. N-acylation can significantly alter the chemical and physical properties of the molecule, including its conformational preferences. nih.gov

Table 3: N-Functionalization of this compound (Analog-Based)

Reaction Type Reagents and Conditions Product Approximate Yield (%)
N-Methylation CH₃I, K₂CO₃, Acetonitrile, Reflux 1-(1,6-Dimethylpiperidin-3-yl)ethan-1-one 85-95
N-Acetylation Acetic anhydride, Triethylamine, CH₂Cl₂, 0 °C to rt 1-(1-Acetyl-6-methylpiperidin-3-yl)ethan-1-one >90
N-Benzoylation Benzoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt 1-(1-Benzoyl-6-methylpiperidin-3-yl)ethan-1-one >90

The nitrogen atom in the piperidine ring is sp³-hybridized and undergoes rapid pyramidal inversion at room temperature. This inversion leads to the interconversion of two chair conformations of the piperidine ring. The rate of nitrogen inversion can be influenced by the nature of the substituent on the nitrogen and the steric environment around it. In N-unsubstituted piperidines, this inversion is generally fast on the NMR timescale. However, N-acylation can significantly slow down this process due to the partial double bond character of the amide bond, which can lead to the observation of distinct conformers by NMR spectroscopy. Conformational analysis of related substituted piperidines has been a subject of interest to understand the stereochemical behavior of these systems. asianpubs.orgacs.org

Regioselective and Stereoselective Modifications of the Piperidine Ring of this compound

Functionalization of the piperidine ring itself, beyond the nitrogen atom, presents a greater challenge due to the presence of multiple C-H bonds with similar reactivity. However, modern synthetic methods offer strategies for regioselective and stereoselective modifications.

Regioselective Modifications: Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic rings. nih.govresearchgate.net By employing a suitable directing group, often attached to the nitrogen atom, it is possible to direct a metal catalyst to a specific C-H bond for functionalization. For instance, a removable directing group could potentially facilitate arylation or alkylation at the C2 or C5 positions of the piperidine ring. The inherent electronic properties and steric environment of the 6-methyl group would also play a crucial role in directing such transformations. nih.govmdpi.com

Stereoselective Modifications: The synthesis of specific stereoisomers of 3,6-disubstituted piperidines is an active area of research, often starting from chiral precursors or employing stereoselective reactions. researchgate.netnih.gov For this compound, which exists as a mixture of diastereomers (cis and trans), separation of these isomers could be a prerequisite for stereoselective modifications. Subsequent reactions could then be designed to proceed with retention or inversion of configuration at one or more stereocenters. For example, hydrogenation of a corresponding unsaturated precursor, such as a tetrahydropyridine (B1245486) derivative, can proceed with high diastereoselectivity, influenced by the catalyst and existing stereocenters. whiterose.ac.uknih.gov The conformational preferences of the piperidine ring, which are influenced by the substituents at C3 and C6, will significantly impact the stereochemical outcome of reactions on the ring. nih.gov

Substitutions at the Piperidine Ring Carbons

While the direct functionalization of the piperidine ring of this compound is not extensively documented in dedicated studies, established methodologies for C-H functionalization of saturated heterocycles offer plausible routes for derivatization. researchgate.net Modern synthetic strategies, such as directed metalation or radical-mediated reactions, could potentially be employed to introduce substituents at various positions on the piperidine ring, thereby modulating the compound's steric and electronic properties.

Potential substitution reactions could involve the deprotonation of a ring carbon adjacent to the nitrogen using a strong base, followed by quenching with an electrophile. Alternatively, C-H activation methodologies could provide access to a range of substituted analogues. nih.gov

Table 1: Plausible Methodologies for Substitution at Piperidine Ring Carbons

MethodologyReagentsPotential Position of SubstitutionResulting Structure
Directed Lithiation-Electrophilic Quench1. s-BuLi, TMEDA2. Electrophile (e.g., R-X, CO₂)C2 or C62- or 6-substituted piperidine
Radical C-H Amination/CyclizationCobalt(II) catalysisC2 or C6Piperidine with new C-N bond
C-H FunctionalizationPalladium catalysis, guiding groupVariousRegioselectively substituted piperidine

Ring Expansion and Contraction Methodologies

The modification of the piperidine ring size itself represents an advanced derivatization strategy. Ring expansion, particularly by one carbon, is a common objective in medicinal chemistry to explore conformational space and receptor interactions. The Tiffeneau–Demjanov rearrangement is a classic and powerful method for achieving such transformations in cyclic systems. wikipedia.orgorganicreactions.org

For this compound, a hypothetical sequence for ring expansion would begin with the conversion of the ketone to a 1-aminomethyl-1-alkanol derivative. This could be accomplished by reacting the ketone with trimethylsilyl (B98337) cyanide to form the cyanohydrin, followed by the reduction of the nitrile group to a primary amine. Treatment of the resulting amino alcohol with nitrous acid would generate an unstable diazonium ion. Subsequent rearrangement, driven by the expulsion of nitrogen gas, would involve the migration of one of the adjacent ring carbons, leading to the formation of a seven-membered azepanone ring. wikipedia.orglibretexts.org

Table 2: Hypothetical Tiffeneau-Demjanov Ring Expansion Sequence

StepReactionIntermediate/Product
1Cyanohydrin Formation3-(1-cyano-1-hydroxyethyl)-6-methylpiperidine
2Nitrile Reduction3-(1-(aminomethyl)-1-hydroxyethyl)-6-methylpiperidine
3Diazotization & Rearrangement7-Methyl-4-acetylazepan-2-one

Conversely, ring contraction methodologies, such as the Favorskii rearrangement of a corresponding α-halo ketone derivative, could theoretically be explored, although these are generally less predictable for such systems.

Formation of Heterocyclic Fused Systems Incorporating the this compound Scaffold

The acetyl group of this compound is a key functional handle for the construction of fused heterocyclic rings. A variety of well-established condensation and cyclization reactions can be envisioned that utilize the ketone's reactivity to build new rings onto the piperidine framework.

Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgchemeurope.com Applying this to this compound would likely result in the formation of a highly substituted 2-aminothiophene ring fused at the C3 and C4 positions of the piperidine ring. mdpi.comderpharmachemica.com

Fischer Indole (B1671886) Synthesis: The reaction of the ketone with various substituted phenylhydrazines under acidic conditions is a classic route to indole formation. wikipedia.org This would yield a piperidino[4,3-b]indole system, a scaffold of significant interest in medicinal chemistry. rsc.orgbyjus.com

Other Cyclocondensations: Reaction of the ketone's α-position (after activation) or the ketone itself with bifunctional reagents can lead to other fused systems. For example, condensation with hydrazine (B178648) derivatives could yield fused pyrazoles, while reaction with hydroxylamine could form fused isoxazoles. longdom.orgmdpi.com

Table 3: Potential Reactions for Fused Heterocycle Synthesis

Reaction NameReagentsResulting Fused System
Gewald Synthesisα-Cyanoester (e.g., Ethyl cyanoacetate), Sulfur, BaseAminothiophene
Fischer Indole SynthesisSubstituted Phenylhydrazine, Acid CatalystIndole (Carbazole derivative)
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl compoundPyrrole
Hantzsch Pyridine Synthesisβ-Ketoester, Aldehyde, AmmoniaDihydropyridine
Pyrazole SynthesisHydrazine or substituted hydrazinePyrazole

Generation of Chemical Libraries Based on the this compound Core

The synthetic versatility of the this compound scaffold makes it an excellent starting point for the generation of chemical libraries for high-throughput screening and drug discovery programs. A combinatorial approach, leveraging the diverse reactivity of the molecule, can produce a large number of structurally distinct analogues. nih.govaragen.com

The generation of such a library would exploit three main points of diversity:

N-Substitution: The secondary amine of the piperidine ring can be readily alkylated or acylated with a wide variety of reagents to introduce diverse functional groups.

Ring Substitution: As discussed in section 5.3.1, functionalization of the piperidine ring carbons, though challenging, offers another vector for diversification.

Fused Heterocycle Formation: The acetyl group serves as a versatile anchor for building a range of fused heterocyclic systems. By varying the reagents in reactions like the Gewald synthesis (using different α-cyanoesters) or the Fischer indole synthesis (using different aryl hydrazines), a vast chemical space can be explored. derpharmachemica.comresearchgate.net

This multipronged approach allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold, facilitating the identification of compounds with desired biological activities. The three-dimensional nature of the piperidine core is particularly valuable, as it allows for the creation of fragments and molecules with greater shape diversity than typical flat aromatic compounds used in fragment-based screening. whiterose.ac.uk

Vi. Investigation of Biological Target Interactions and Structure Activity Relationships Sar of 1 6 Methylpiperidin 3 Yl Ethan 1 One Derivatives

In Vitro Approaches for Biological Target Identification of 1-(6-Methylpiperidin-3-yl)ethan-1-one Analogues

Identifying the specific protein or proteins that a small molecule binds to is a critical first step in drug discovery. nih.govbroadinstitute.org Modern in vitro techniques offer powerful, unbiased methods to survey the entire proteome for potential binding partners of this compound analogues without prior knowledge of their targets.

Chemoproteomics is a powerful discipline used to study the interactions between small molecules and proteins on a proteome-wide scale. drugdiscoverychemistry.com A key strategy within this field is Activity-Based Protein Profiling (ABPP), which employs chemical probes that react with active sites of specific enzyme families. nih.govresearchgate.net

For derivatives of this compound, an ABPP approach would involve synthesizing a probe analogue containing a reactive group (an electrophile) and a reporter tag (like biotin (B1667282) or a fluorophore). This probe is then introduced into a cell lysate. By covalently binding to its protein targets, the probe allows for their subsequent isolation and identification via mass spectrometry. biorxiv.org A competitive ABPP experiment, where the cell lysate is pre-incubated with the non-tagged parent compound, can confirm target engagement by showing reduced labeling of the identified proteins. This technique is invaluable for mapping the "ligandable" hotspots within the proteome that are accessible to this class of piperidine (B6355638) derivatives. nih.gov

Thermal Proteome Profiling (TPP) is a label-free method for identifying the targets of a small molecule based on ligand-induced thermal stabilization. springernature.comnih.gov The principle is that when a drug binds to its target protein, it typically increases the protein's stability, raising its melting temperature (Tm). researchgate.net

In a TPP experiment, cell lysates or intact cells are treated with a this compound derivative and then heated across a range of temperatures. researchgate.net The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. Proteins that show a significant shift in their melting curve in the presence of the compound are identified as potential targets. uzh.ch This method is particularly advantageous as it does not require modification of the compound, thus preserving its native binding properties, and can be performed in living cells to provide a more physiologically relevant context. springernature.comresearchgate.net

Illustrative Data from a Hypothetical TPP Experiment:

Protein TargetUniprot IDTm (Control, °C)Tm (Compound Treated, °C)ΔTm (°C)Significance (p-value)
Kinase XP0053348.254.7+6.5<0.001
GPCR YP3536751.555.1+3.6<0.01
Metabolic Enzyme ZP1131362.162.3+0.2>0.05
Off-Target Protein AQ9Y2T755.858.0+2.2<0.05

Computational methods, or virtual screening, provide a rapid and cost-effective way to screen vast libraries of compounds and prioritize candidates for experimental testing. ebi.ac.uknih.gov These approaches are broadly categorized as ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules known to bind to a target of interest. The principle is that structurally similar molecules are likely to have similar biological activities. researchgate.net A library of this compound analogues can be screened using 2D (fingerprint) or 3D (shape) similarity searches against databases of known active compounds to hypothesize potential targets. mdpi.com

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential protein target is known, SBVS can be employed. mdpi.com Molecular docking, a key SBVS technique, predicts the preferred binding pose and affinity of a small molecule within the active site of a protein. nih.gov This allows for the virtual screening of thousands of piperidine derivatives against a specific target, with the top-scoring compounds being selected for synthesis and biological evaluation. This approach not only helps in identifying hits but also provides insights into the specific interactions driving the binding, which is crucial for SAR studies.

Illustrative Data from a Hypothetical Molecular Docking Study:

Compound IDModification on Piperidine RingDocking Score (kcal/mol)Predicted Key Interactions
Analogue-1None (Parent)-7.8H-bond with SER-152
Analogue-24-Fluoro substitution-8.5H-bond with SER-152, Halogen bond with LEU-83
Analogue-34-Hydroxy substitution-9.1H-bonds with SER-152, ASP-150
Analogue-4N-Benzyl substitution-9.5H-bond with SER-152, Pi-Pi stacking with PHE-170

Biophysical Characterization of Ligand-Target Binding of this compound Derivatives

Once a potential biological target is identified, biophysical techniques are employed to validate the interaction and quantify the binding parameters. nih.govelsevierpure.com These methods provide detailed information on the affinity, kinetics, and thermodynamics of the binding event, which is essential for lead optimization.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors molecular interactions in real-time. scispace.comnih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing the this compound derivative is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is measured and reported in resonance units (RU). SPR provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. reichertspr.comresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding thermodynamics. tainstruments.com It directly measures the heat released or absorbed during a binding event. nih.gov By titrating a this compound derivative into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. frontiersin.orgnih.gov This thermodynamic signature provides deep insight into the forces driving the binding, such as hydrogen bonds or hydrophobic interactions, which is invaluable for rational drug design. tainstruments.com

Illustrative Biophysical Data for a Lead Analogue:

ParameterSPR DataITC DataDescription
ka (M-1s-1)1.5 x 105N/AAssociation Rate Constant
kd (s-1)3.0 x 10-3N/ADissociation Rate Constant
KD (nM)2025Equilibrium Dissociation Constant (Affinity)
nN/A1.02Stoichiometry
ΔH (kcal/mol)N/A-6.8Enthalpy Change
-TΔS (kcal/mol)N/A-3.7Entropy Change

Ligand binding assays are fundamental for determining the affinity of a compound for a specific target, often a receptor or enzyme. Radioligand binding assays are a common format used to establish structure-activity relationships (SAR). rsc.org In these competitive assays, a radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of a non-labeled test compound, such as a this compound analogue.

The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. The Ki value represents the affinity of the compound for the target. By systematically modifying the structure of the parent compound and measuring the corresponding Ki values, researchers can build a detailed SAR map. researchgate.netmdpi.com This map highlights which chemical modifications enhance or diminish binding affinity, guiding medicinal chemists in the design of more potent and selective molecules. nih.govnih.gov For example, studies on other piperidine derivatives have shown that the nature and position of substituents on the piperidine ring are critical for affinity at targets like the sigma-1 receptor. nih.gov

Illustrative SAR Data from a Ligand Binding Assay:

Compound IDR1 Group (at C-6)R2 Group (at C-3)Binding Affinity (Ki, nM)
Parent-CH3-C(O)CH3150
Analogue-5-CH2CH3-C(O)CH3320
Analogue-6-CH3-C(O)CH2F85
Analogue-7-CH3-C(O)Ph45
Analogue-8-H-C(O)CH3550

Advanced Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Advanced SAR studies for derivatives of this compound move beyond simple modifications, employing systematic and sophisticated approaches to map the molecular interactions governing target engagement. These studies are essential for the rational design of next-generation analogs with improved therapeutic potential.

Positional scanning is a powerful combinatorial chemistry technique used to systematically probe the effect of substituents at specific positions within a core scaffold. nih.govnih.gov While often applied to peptide libraries, the principles are applicable to small molecules like this compound. In this approach, a library of derivatives is synthesized where each position on the molecule is individually varied with a range of different functional groups. By comparing the biological activity of these analogs, researchers can determine which substituents are favored or disfavored at each position, thereby building a comprehensive SAR map.

For the this compound scaffold, key positions for modification include the piperidine nitrogen (N1), the acetyl group at C3, and various positions on the piperidine ring itself. The effects of these substitutions are highly dependent on the nature of the biological target's binding pocket. For instance, studies on other piperidine-containing molecules have shown that modifications can drastically alter activity. The introduction of different substituents on a phenyl ring attached to a piperidine core can cause significant changes in inhibitory potential against enzymes like acetylcholinesterase. mdpi.com Similarly, for certain P2Y14R antagonists, even simple alkyl-methyl groups on the piperidine ring can influence affinity. nih.gov

The following table illustrates hypothetical substituent effects on the biological activity of this compound derivatives, based on general principles observed in related heterocyclic compounds.

Position of SubstitutionSubstituent (R)General Effect on Activity (Hypothetical)Rationale
Piperidine Nitrogen (N1) Small alkyl (e.g., -CH₃)VariableMay increase lipophilicity, potentially enhancing membrane permeability or fitting into a hydrophobic pocket.
Benzyl or substituted benzylPotentially increasedAromatic rings can engage in π-π stacking or hydrophobic interactions within the target's binding site. ajchem-a.com
Hydrogen (N-H)Baseline activityProvides a hydrogen bond donor capability.
Piperidine Ring (C2, C4, C5) Hydroxyl (-OH)VariableCan introduce key hydrogen bonding interactions but may also increase polarity, affecting cell penetration. mdpi.com
Halogen (e.g., -F, -Cl)Potentially increasedCan act as a hydrogen bond acceptor and modulate electronic properties, potentially improving binding affinity.
Acetyl Group Methyl PhenylPotentially increasedReplacement of the methyl with a larger aromatic group could lead to new, favorable interactions with the target.
CyclopropylVariableIntroduces conformational rigidity and a different spatial profile which may be beneficial for binding.

This table is for illustrative purposes and actual effects would need to be determined experimentally.

The this compound molecule possesses two stereocenters at positions C3 and C6 of the piperidine ring. This gives rise to four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The (3R,6R) and (3S,6S) isomers form one enantiomeric pair (the trans isomers), while the (3R,6S) and (3S,6R) isomers form another enantiomeric pair (the cis isomers).

Biological targets, such as enzymes and receptors, are chiral environments. Consequently, stereoisomers of a drug candidate often exhibit significant differences in their biological activity, a phenomenon known as enantioselectivity. One enantiomer may bind to the target with high affinity (the eutomer), while the other may have significantly lower affinity (the distomer) or even interact with different targets, potentially causing off-target effects.

Therefore, a critical aspect of SAR studies is the synthesis and biological evaluation of each individual stereoisomer. The ability to control the stereochemistry during synthesis is a key area of interest in modern organic chemistry for developing novel, structurally diverse molecules. snnu.edu.cnnih.govresearchgate.net Studies on other substituted piperidines have confirmed that the specific stereochemical configuration can have a dramatic effect on inhibitory potency. mdpi.com For example, research on dihydrofuro[3,2-b]piperidine derivatives showed that L-arabino-configured compounds generally exhibited more potent activities than their corresponding D-arabino-configured counterparts. mdpi.com

The differential activity of stereoisomers underscores the importance of three-dimensional structure in molecular recognition. The precise spatial arrangement of the methyl group at C6 and the acetyl group at C3 determines how the molecule can orient itself within the binding site to establish optimal interactions.

StereoisomerRelative ConfigurationHypothetical Target AffinityRationale
(3R, 6S)cisHighThe specific 3D arrangement of the acetyl and methyl groups may perfectly complement the topology of the target's binding pocket, maximizing favorable interactions.
(3S, 6R)cisHighAs the enantiomer of the (3R, 6S) isomer, it would be expected to have identical affinity unless the target itself is chiral, which is typical for biological macromolecules.
(3R, 6R)transLowThe trans configuration places the substituents in different spatial regions, which may lead to a steric clash or prevent the formation of a key interaction within the binding site.
(3S, 6S)transLowAs the enantiomer of the (3R, 6R) isomer, it would be expected to have similarly low affinity due to the unfavorable trans arrangement of substituents.

This table illustrates the principle of stereoselectivity; actual affinities would depend on the specific biological target.

Computational Docking and Molecular Dynamics Simulations of this compound Derivatives with Potential Biological Targets

Computational methods are indispensable tools for investigating ligand-target interactions at an atomic level, providing insights that can guide the rational design of new derivatives. Molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques used in this context. researchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. A library of this compound derivatives can be docked into the crystal structure of a potential biological target. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a function that approximates the binding free energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, docking studies of other piperidine derivatives have successfully predicted binding modes and affinities, correlating well with experimental data. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. While docking provides a static snapshot, MD simulations model the movements and conformational changes of the protein and the ligand, offering a more realistic representation of the binding event in a physiological environment. rsc.org These simulations can be used to assess the stability of the docked pose. An unstable interaction would see the ligand quickly dissociate or drift from its initial position, whereas a stable complex will maintain its key interactions throughout the simulation. Key metrics analyzed in MD simulations include Root-Mean-Square Deviation (RMSD) to assess conformational stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net

Computational MethodInformation ProvidedApplication to this compound Derivatives
Molecular Docking Binding pose, binding affinity (score), key interactions (e.g., H-bonds, hydrophobic contacts).Predict how derivatives bind to a target; explain SAR observations (e.g., why a certain substituent improves activity); prioritize compounds for synthesis.
Molecular Dynamics Complex stability over time, conformational changes, solvent effects, binding free energy calculations.Validate docking poses; assess the stability of key interactions; understand how mutations in the target might affect binding.

For example, a hypothetical docking study of a (3R, 6S)-1-(6-methylpiperidin-3-yl)ethan-1-one derivative into the active site of a kinase might reveal the following:

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Parent Compound-7.5Asp145Hydrogen Bond (with piperidine N-H)
Phe80π-π Stacking (with an added N-benzyl group)
Leu25, Val78Hydrophobic Interactions (with methyl groups)

This table represents hypothetical data from a computational docking experiment.

Following docking, an MD simulation could confirm the stability of these interactions, providing stronger evidence that the derivative is a promising candidate for further development.

Vii. Advanced Analytical and Spectroscopic Techniques for Research on 1 6 Methylpiperidin 3 Yl Ethan 1 One

Chiral Chromatography for Separation and Quantification of Stereoisomers of 1-(6-Methylpiperidin-3-yl)ethan-1-one

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers. The separation and quantification of these individual stereoisomers are critical, as they may exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. mdpi.com

The enantioselective separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including nitrogen-containing heterocycles. nih.govmdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Both normal-phase and reversed-phase chromatography modes can be employed.

Key aspects of developing a chiral HPLC method for this compound include:

Chiral Stationary Phase Selection: Screening of various polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) is a common starting point.

Mobile Phase Optimization: In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are often used. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape and reduce tailing for basic compounds like piperidine (B6355638) derivatives.

Detection: UV detection is commonly used if the molecule possesses a suitable chromophore. If not, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. Mass spectrometry (MS) can also be coupled with chiral HPLC for sensitive and selective detection.

A hypothetical data table illustrating the separation of stereoisomers is presented below.

StereoisomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
(3R,6R)12.524.899.0 (for the R,R/S,S pair)
(3S,6S)14.225.1
(3R,6S)16.825.298.5 (for the R,S/S,R pair)
(3S,6R)18.524.9

This table is illustrative and represents a potential outcome of a successful chiral separation method.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. springernature.comnih.gov These techniques provide both qualitative and quantitative information about the components of a mixture.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. mdpi.comiosrphr.org This is particularly useful for the unambiguous structure elucidation of unknown impurities or metabolites in a sample without the need for prior isolation. For a compound like this compound, LC-NMR can provide detailed structural information, including connectivity and stereochemistry, of any related substances present in a sample. chemicalbook.comresearchgate.net

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)

For volatile and thermally stable derivatives of this compound, GC-MS is a highly sensitive and selective analytical technique. impactfactor.orgbotanyjournals.com The coupling of gas chromatography with mass spectrometry allows for the separation of components in a mixture followed by their identification based on their mass spectra. who.intphytojournal.com The fragmentation patterns observed in the mass spectrum provide valuable structural information.

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In GC-MS/MS, a specific ion from the initial mass spectrum is selected and fragmented further to produce a secondary mass spectrum. This technique is particularly useful for quantitative analysis in complex matrices and for the structural characterization of isomers.

A table of expected mass fragments for this compound is provided below.

m/z (mass-to-charge ratio)Proposed Fragment
141[M]+ (Molecular Ion)
126[M - CH3]+
98[M - C2H3O]+
83[Piperidine ring fragment]
43[CH3CO]+

This table is predictive and based on common fragmentation patterns for similar structures.

Spectroscopic Imaging Techniques for Spatial Distribution Studies

Spectroscopic imaging techniques are advanced methods that combine spectroscopy with microscopy to visualize the spatial distribution of chemical components within a sample. nih.govresearchgate.net While not routinely applied to simple chemical compounds, these techniques could, in principle, be used to study the distribution of this compound in specific contexts, such as in formulated products or biological tissues.

Techniques like Raman microscopy and Fourier-transform infrared (FTIR) microspectroscopy can provide chemical maps of a sample based on the vibrational spectra of its components. nih.gov These methods could potentially be used to assess the homogeneity of this compound in a solid mixture or to study its penetration into a material.

More advanced techniques like Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) imaging allow for the label-free mapping of small molecules on surfaces. This could be a powerful tool for studying the localization of the compound in biological samples in metabolic or pharmacokinetic studies.

Microfluidic and High-Throughput Screening Methodologies for Chemical Transformations of this compound

Microfluidic and high-throughput screening (HTS) technologies offer the potential to rapidly explore the chemical reactivity and transformations of this compound. d-nb.inforesearchgate.net These approaches use miniaturized systems to perform a large number of chemical reactions in parallel, using very small quantities of reagents. nih.govnih.gov

Microfluidic reactors can be used to screen a wide range of reaction conditions (e.g., different catalysts, temperatures, and solvents) for a particular transformation of this compound. mdpi.com The small scale of these systems allows for rapid heating and cooling, precise control over reaction times, and improved safety when working with hazardous reagents.

HTS platforms, often based on microtiter plates, can be used to screen libraries of reactants against this compound to discover new chemical transformations or to optimize existing ones. The outcomes of these reactions are typically analyzed using rapid and sensitive techniques such as mass spectrometry or fluorescence spectroscopy.

The table below outlines a hypothetical high-throughput screening experiment for the derivatization of this compound.

Reaction TypeReagent ClassNumber of Reagents ScreenedHit Rate (%)
Reductive AminationAldehydes9615
AcylationAcid Chlorides4825
AlkylationAlkyl Halides9610
Knoevenagel CondensationActive Methylene (B1212753) Compounds245

This table illustrates the type of data that can be generated from a high-throughput screening campaign.

Viii. Future Directions and Emerging Research Avenues for 1 6 Methylpiperidin 3 Yl Ethan 1 One

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery and chemical synthesis. nih.govmdpi.comnih.govmednexus.orgmdpi.com For a molecule like 1-(6-Methylpiperidin-3-yl)ethan-1-one, these computational tools offer a powerful approach to predict its properties and potential applications, thereby guiding and accelerating experimental research.

Future research could leverage AI and ML in the following ways:

Property Prediction: Machine learning models can be trained on large datasets of known molecules to predict a wide range of physicochemical and biological properties for new compounds. For this compound, this could include predictions of its solubility, toxicity, metabolic stability, and potential bioactivities. Such predictions can help to prioritize this molecule for specific applications and to anticipate potential challenges in its development.

Target Identification and Drug Design: If this compound is considered as a scaffold for new therapeutic agents, AI algorithms could be employed to identify potential biological targets. By analyzing the structural features of this compound, machine learning models could suggest which proteins or enzymes it might interact with. This information is invaluable for hypothesis-driven drug discovery.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze the vast landscape of chemical reactions to identify the most promising pathways, potentially reducing the time and resources required for synthesis.

De Novo Design: Generative AI models can design novel molecules with desired properties. Using the this compound scaffold as a starting point, these models could generate a virtual library of derivatives with optimized characteristics for a specific application, such as enhanced binding affinity to a biological target or improved material properties.

The integration of AI and machine learning into the study of this compound represents a data-driven approach that can unlock its potential in a more efficient and targeted manner.

Development of Advanced Functional Materials Utilizing the this compound Scaffold

The piperidine (B6355638) ring is a versatile building block in the design of functional materials. nih.gov Its conformational flexibility and the presence of a nitrogen atom that can be readily functionalized make it an attractive component for creating materials with tailored properties. Future research could explore the incorporation of the this compound scaffold into a variety of advanced materials.

Potential areas of investigation include:

Bioactive Polymers and Films: Piperidine-containing compounds have been incorporated into polymeric films with antimicrobial properties for potential applications in drug delivery and medical devices. nih.gov The this compound moiety could be attached to or incorporated within polymer backbones to create new bioactive materials. The properties of these materials, such as their biodegradability, drug release profiles, and antimicrobial efficacy, would be subjects of detailed investigation.

Catalysts and Ligands: The nitrogen atom in the piperidine ring can coordinate with metal ions, making piperidine derivatives useful as ligands in catalysis. The this compound scaffold could be modified to create novel ligands for a range of catalytic transformations. The stereochemistry of the methyl group on the piperidine ring could be exploited to develop chiral catalysts for asymmetric synthesis.

Sensors and Probes: Functional materials incorporating piperidine derivatives could be designed as chemical sensors. The interaction of the piperidine nitrogen or the ketone functional group with specific analytes could lead to a detectable signal, such as a change in fluorescence or color. Such materials could have applications in environmental monitoring or medical diagnostics.

The development of advanced functional materials based on the this compound scaffold is a promising research avenue that could lead to new technologies with a wide range of applications.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. worldpharmatoday.comacs.orgnih.govsemanticscholar.orgresearchgate.net Future research on this compound will likely focus on developing sustainable methods for its synthesis and the preparation of its derivatives.

Key green chemistry approaches that could be applied include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. Research into the synthesis of this compound could focus on developing procedures that utilize such green solvents.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of biocatalysis in the synthesis of pharmaceutical intermediates is a rapidly growing area of green chemistry. worldpharmatoday.com Future work could explore the use of enzymes, either isolated or in whole-cell systems, to catalyze key steps in the synthesis of this compound, potentially leading to higher yields and fewer byproducts.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis of this compound could lead to a more efficient and scalable manufacturing process with a smaller environmental footprint.

Atom Economy: The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Future synthetic strategies for this compound and its derivatives will likely be evaluated based on their atom economy, with a preference for reactions that proceed with high efficiency and minimal byproduct formation.

By embracing the principles of green chemistry, future research on this compound can contribute to the development of more sustainable chemical processes.

Q & A

Q. What are the optimized synthetic routes for 1-(6-Methylpiperidin-3-yl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves oxidation of 2-methyl-5-ethylpyridine using tert-butanol and N-hydroxysuccinimide as a catalyst, with tert-butyl hydrogen peroxide as the oxidizing agent. Temperature control (maintained at 52°C) is critical to avoid side reactions . Comparative studies with related ketones suggest multi-step routes using oxidation (KMnO₄) or substitution (HNO₃) reagents, requiring careful optimization of stoichiometry and solvent selection . Yield improvements can be achieved via real-time monitoring (e.g., TLC or GC-MS) to track intermediate formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR resolves methyl and piperidine proton environments, with coupling constants confirming stereochemistry .
  • IR : C=O stretches (~1675 cm⁻¹) and NH/OH bands (~3360 cm⁻¹) identify functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 318 [M-H]⁻ observed in related compounds) .
  • HPLC-PDA : Purity assessment requires reverse-phase columns (C18) with UV detection at λ ≈ 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes) per EU-GHS/CLP . Mitigation strategies include:
  • Ventilation : Use fume hoods during synthesis.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereoelectronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging PubChem-derived 3D structures (InChIKey: DXTPLOSOQDTKRU) .
  • QSAR : Correlate topological polar surface area (TPSA ≈ 62.3 Ų) and logP (~1.1) with bioavailability .

Q. What experimental strategies address contradictions in biological activity data for piperidine-derived ketones?

  • Methodological Answer :
  • Dose-Response Curves : Use IC₅₀/EC₅₀ assays (e.g., MTT for cytotoxicity) to standardize potency metrics .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to reconcile discrepancies across studies, accounting for variables like cell line heterogeneity .
  • Stability Testing : Monitor compound degradation under physiological conditions (e.g., PBS at 37°C) via LC-MS to rule out false negatives .

Q. How can reaction mechanisms for functionalizing this compound be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Track reaction pathways using deuterated reagents (e.g., D₂O quench experiments for keto-enol tautomerism) .
  • Kinetic Studies : Vary catalyst loadings (e.g., Pd(PPh₃)₄/CuI in Sonogashira couplings) to identify rate-limiting steps .
  • In Situ Spectroscopy : Operando IR or Raman probes intermediate formation during oxidation/reduction .

Q. What methodologies improve reproducibility in synthesizing and testing derivatives of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent polarity, catalyst ratio) .
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent excess) to assess protocol resilience .
  • Open Data Practices : Share raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for cross-validation .

Q. How do structural modifications to the piperidine ring affect the compound’s physicochemical and pharmacological profile?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varied substituents (e.g., 6-methyl vs. 6-fluoro) and compare solubility (HPLC logk), permeability (PAMPA), and metabolic stability (microsomal assays) .
  • Crystallography : Resolve X-ray structures to correlate conformation (e.g., chair vs. boat) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.